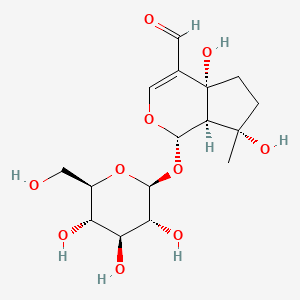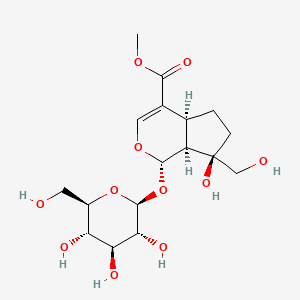
3,4-Methylenedioxy Pyrovalerone metabolite 2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxy Pyrovalerone (3,4-MDPV, Item No. 10684) is an analog of pyrovalerone that includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. 3,4-MDPV is commonly abused as a recreational drug. 3,4-MDPV metabolite 2 is produced during phase I metabolism of 3,4-MDPV. This compound can be further modified, e.g., by glucuronidation, before secretion in urine. This product is intended for forensic and research purposes.
Scientific Research Applications
Spectroscopic Characterization
3,4-Methylenedioxypyrovalerone (MDPV), a variant of pyrovalerone, has been characterized using mass and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have been crucial for elucidating the structure of MDPV, particularly the aliphatic part and the methylenedioxy position in its aromatic ring (Westphal et al., 2009).
Pharmacokinetics and Metabolism
Studies have explored the pharmacokinetics and metabolism of MDPV and its metabolites in animal models. This includes the examination of how MDPV is metabolized, with the identification of its major metabolites and their bioactivity. This research provides insights into how MDPV and its derivatives behave in biological systems (Elmore et al., 2017).
Behavioral and Hyperthermic Effects
Investigations have been conducted on the effects of MDPV on behavior, thermoregulation, locomotion, and sensory gating in animal models. These studies contribute to understanding the psychoactive properties of MDPV and its metabolites (Horsley et al., 2018).
Analytical Techniques for Drug Detection
Research has focused on developing methods for analyzing MDPV and its metabolites. This includes liquid chromatography-mass spectrometry (LC-MS) techniques for detecting these substances in biological samples, which is crucial for forensic and toxicological analyses (Xue-gu, 2015).
Cytotoxicity Studies
The cytotoxic properties of pyrovalerone derivatives, including MDPV and its metabolites, have been examined using human cell lines. This research is significant for understanding the potential health risks associated with exposure to these substances (Wojcieszak et al., 2016).
properties
Molecular Formula |
C15H21NO3 · HCl |
|---|---|
Molecular Weight |
299.8 |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H |
InChI Key |
KEOYIULXMYHCBV-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(C(C(CCC)N2CCCC2)=O)=C1.Cl |
synonyms |
3,4-Dihydroxypyrovalerone; 3,4-MDPV metabolite 2; 3,4-hydroxy-α-Pyrrolidinopentiophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)
